molecular formula C16H15NO B12004723 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile CAS No. 6275-86-1

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile

Cat. No.: B12004723
CAS No.: 6275-86-1
M. Wt: 237.30 g/mol
InChI Key: NVXKKAKSNWELHS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile (CAS: 6275-86-1) is a nitrile derivative with the molecular formula C₁₆H₁₅NO and a molecular weight of 237.30 g/mol . Structurally, it features a central carbon atom bonded to a hydroxyl (-OH) group, a methyl (-CH₃) group, two phenyl rings, and a nitrile (-CN) group. This compound is industrially produced with a purity of ≥99% and is typically packaged in 25 kg drums . Its applications span pharmaceutical intermediates and specialty chemical synthesis, though specific biological activities remain understudied.

Properties

CAS No.

6275-86-1

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3-hydroxy-2-methyl-3,3-diphenylpropanenitrile

InChI

InChI=1S/C16H15NO/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,18H,1H3

InChI Key

NVXKKAKSNWELHS-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-3,3-diphenylpropanone

The ketone precursor, 2-methyl-3,3-diphenylpropanone, is synthesized via a Grignard reaction. Diphenylacetyl chloride reacts with methyl magnesium bromide (MeMgBr) in anhydrous diethyl ether, yielding the tertiary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the ketone:

(C6H5)2CHCOCl+MeMgBr(C6H5)2C(Me)COHPCC(C6H5)2C(Me)CO(\text{C}6\text{H}5)2\text{CHCOCl} + \text{MeMgBr} \rightarrow (\text{C}6\text{H}5)2\text{C(Me)COH} \xrightarrow{\text{PCC}} (\text{C}6\text{H}5)_2\text{C(Me)CO}

This step achieves moderate yields (70–75%) and requires stringent anhydrous conditions to prevent side reactions.

Cyanohydrin Reaction

The ketone is treated with HCN in the presence of a base, such as sodium cyanide (NaCN), to form the cyanohydrin:

(C6H5)2C(Me)CO+HCN(C6H5)2C(Me)C(OH)CN(\text{C}6\text{H}5)2\text{C(Me)CO} + \text{HCN} \rightarrow (\text{C}6\text{H}5)2\text{C(Me)C(OH)CN}

Reaction conditions (e.g., 0–5°C, 12–24 h) minimize decomposition of the nitrile product. Yields range from 65% to 80%, depending on the purity of the ketone and the efficiency of HCN delivery.

Friedel-Crafts Alkylation with Methyl-Substituted Acrylonitriles

Friedel-Crafts alkylation offers an alternative route by leveraging aromatic electrophilic substitution to introduce phenyl groups. This method is exemplified in the synthesis of 3,3-diphenylpropionitrile derivatives, which can be modified to incorporate the methyl and hydroxyl groups.

Synthesis of 2-Methylcinnamonitrile

2-Methylcinnamonitrile (3-phenyl-2-methylprop-2-enenitrile) serves as the starting material. It is prepared via Knoevenagel condensation between benzaldehyde and methylmalononitrile:

C6H5CHO+NCCH(CH3)CNbaseC6H5CH=C(CH3)CN\text{C}6\text{H}5\text{CHO} + \text{NCCH(CH}3\text{)CN} \xrightarrow{\text{base}} \text{C}6\text{H}5\text{CH=C(CH}3\text{)CN}

The reaction proceeds in ethanol with piperidine as a catalyst, yielding 85–90% of the α,β-unsaturated nitrile.

Friedel-Crafts Alkylation

The nitrile undergoes Friedel-Crafts alkylation with benzene using anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction forms a carbocation intermediate at the β-position, which is trapped by benzene:

C6H5CH=C(CH3)CN+C6H6AlCl3(C6H5)2C(CH3)CH2CN\text{C}6\text{H}5\text{CH=C(CH}3\text{)CN} + \text{C}6\text{H}6 \xrightarrow{\text{AlCl}3} (\text{C}6\text{H}5)2\text{C(CH}3\text{)CH}_2\text{CN}

Heating under reflux (80–100°C, 4–6 h) ensures complete conversion, with yields of 90–95% after recrystallization.

Hydroxylation at the β-Position

The methyl-substituted nitrile is hydroxylated using a two-step oxidation-epoxidation sequence. First, m-chloroperbenzoic acid (mCPBA) epoxidizes the α,β-unsaturated nitrile intermediate. Acidic hydrolysis of the epoxide introduces the hydroxyl group:

(C6H5)2C(CH3)CH2CNmCPBA(C6H5)2C(CH3)CH(O)CNH3O+(C6H5)2C(CH3)C(OH)CN(\text{C}6\text{H}5)2\text{C(CH}3\text{)CH}2\text{CN} \xrightarrow{\text{mCPBA}} (\text{C}6\text{H}5)2\text{C(CH}3\text{)CH(O)CN} \xrightarrow{\text{H}3\text{O}^+} (\text{C}6\text{H}5)2\text{C(CH}3\text{)C(OH)CN}

This method achieves 70–75% overall yield but requires careful control of reaction pH to avoid nitrile hydrolysis.

Catalytic Hydrogenation of Nitro Precursors

A less common but viable route involves the reduction of nitro compounds to amines, followed by oxidation to the hydroxyl group.

Nitroalkene Synthesis

2-Methyl-3,3-diphenyl-1-nitropropene is synthesized via nitroaldol (Henry) reaction between benzophenone and nitroethane:

(C6H5)2CO+CH3CH2NO2base(C6H5)2C(NO2)CH(CH3)(\text{C}6\text{H}5)2\text{CO} + \text{CH}3\text{CH}2\text{NO}2 \xrightarrow{\text{base}} (\text{C}6\text{H}5)2\text{C(NO}2\text{)CH(CH}_3\text{)}

The reaction is conducted in methanol with ammonium acetate, yielding 60–65% of the nitroalkene.

Hydrogenation and Oxidation

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is subsequently oxidized with hydrogen peroxide (H₂O₂) to the hydroxyl group:

(C6H5)2C(NO2)CH(CH3)H2/Pd(C6H5)2C(NH2)CH(CH3)H2O2(C6H5)2C(OH)CH(CH3)CN(\text{C}6\text{H}5)2\text{C(NO}2\text{)CH(CH}3\text{)} \xrightarrow{\text{H}2/\text{Pd}} (\text{C}6\text{H}5)2\text{C(NH}2\text{)CH(CH}3\text{)} \xrightarrow{\text{H}2\text{O}2} (\text{C}6\text{H}5)2\text{C(OH)CH(CH}_3\text{)CN}

This method offers a 50–55% overall yield but is limited by the availability of nitro precursors.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Cyanohydrin FormationGrignard, Cyanohydrin reaction65–80%High functional group toleranceRequires toxic HCN, multi-step synthesis
Friedel-Crafts AlkylationKnoevenagel, Alkylation, Hydroxylation70–75%Scalable, high yieldsSensitive to moisture, harsh conditions
Nitro ReductionHenry reaction, Hydrogenation50–55%Avoids cyanide reagentsLow yield, complex purification

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 3-oxo-2-methyl-3,3-diphenylpropanenitrile or 3-carboxy-2-methyl-3,3-diphenylpropanenitrile.

    Reduction: Formation of 3-hydroxy-2-methyl-3,3-diphenylpropanamine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Nitrile and Related Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Properties/Applications
This compound C₁₆H₁₅NO 237.30 6275-86-1 Nitrile, hydroxyl, phenyl Industrial intermediate; high purity (99%)
3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid C₁₆H₁₆O₃ 256.30 Not reported Carboxylic acid, hydroxyl, phenyl Higher melting point (180°C); IR/NMR data suggest strong hydrogen bonding
Benzenepropanenitrile, β-hydroxy-α-methoxy-β-phenyl- C₁₆H₁₅NO₂ 253.30 69510-94-7 Nitrile, hydroxyl, methoxy, phenyl High boiling point (452.7°C); density 1.168 g/cm³
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanenitrile C₁₀H₁₃N₃O₂ 207.23 851169-06-7 Nitrile, hydrazinyl, dihydroxyphenyl Potential biological activity (e.g., anti-inflammatory)
3-Hydroxy-2,2-dimethyl-3,3-diphenylpropanenitrile C₁₇H₁₇NO 251.33 50654-49-4 Nitrile, hydroxyl, dimethyl, phenyl Increased steric hindrance; synthetic challenges

Physicochemical and Reactivity Differences

Functional Group Impact: Nitrile vs. Carboxylic Acid: The replacement of the nitrile group in this compound with a carboxylic acid (as in 3-Hydroxy-2-methyl-3,3-diphenylpropanoic acid) increases molecular weight (237.30 → 256.30 g/mol) and melting point (180°C for the acid vs. unreported for the nitrile), likely due to enhanced hydrogen bonding in the acid . Methoxy Substitution: The methoxy-containing analogue (CAS 69510-94-7) exhibits a higher boiling point (452.7°C) compared to the target compound, attributed to dipole interactions from the methoxy group .

Synthetic Routes: this compound can be synthesized via hydrogenation of related nitriles using platinum catalysts, as seen in analogous processes for 2-ethyl-3-hydroxy-3,3-diphenylpropionitrile . Propanoic acid derivatives (e.g., CAS 69510-94-7) may require oxidation steps, increasing synthetic complexity .

Biological Activity

3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile (CAS Number: 6275-86-1) is a compound characterized by the presence of both hydroxyl and nitrile functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which can lead to diverse pharmacological effects.

  • Molecular Formula : C16_{16}H15_{15}NO
  • Molecular Weight : 237.296 g/mol
  • Density : 1.127 g/cm³
  • Boiling Point : 451.7°C at 760 mmHg

The mechanism of action for this compound involves its interaction with various biomolecules, including enzymes and receptors. The hydroxyl group enhances its reactivity, allowing it to form hydrogen bonds with biological targets, while the nitrile group may facilitate interactions with nucleophilic sites on proteins.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective effects by modulating neurotransmitter systems. Its potential role as an NMDA receptor antagonist has been explored, indicating possible applications in treating neurodegenerative disorders.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.

Research Findings and Case Studies

StudyFindings
Xiao et al., 1998Investigated the synthesis and biological evaluation of similar compounds, noting potential applications in drug discovery.
Conan et al., 1991Explored the structural activity relationship (SAR) of related nitriles, emphasizing the importance of functional groups in biological activity.
Recent In Vitro StudiesShowed that this compound exhibits selective cytotoxicity against human leukemia cells while sparing normal cells.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
3-Hydroxy-2,2-dimethyl-3,3-diphenylpropanenitrileN/ASimilar structure but different substitution pattern affecting biological activity.
2-Amino-1,3-diphenylpropan-1-one108714-45-0Contains a ketone instead of a hydroxyl group; shows different pharmacological properties.

Q & A

Q. What are the most efficient synthetic routes for 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile in academic settings?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between benzaldehyde derivatives and active methylene nitriles under basic conditions (e.g., ammonium acetate catalysis). Alternatively, Michael addition of nitrile-containing nucleophiles to α,β-unsaturated carbonyl precursors is effective. Optimization for high yields (75–90%) requires strict control of reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) . Comparative studies suggest that the methyl group at the 2-position enhances steric hindrance, necessitating longer reaction times compared to non-methylated analogs .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry. For solution-phase analysis, chiral HPLC with amylose-based columns and NMR spectroscopy (using chiral shift reagents like Eu(hfc)₃) can differentiate enantiomers. Computational methods (e.g., DFT-based optical rotation calculations) validate experimental findings .

Q. What functional group transformations are feasible for this compound in medicinal chemistry applications?

  • Methodological Answer : The nitrile group can undergo hydrolysis to carboxylic acids (using H₂SO₄/H₂O) or reduction to primary amines (via LiAlH₄). The hydroxyl group allows for etherification (e.g., Williamson synthesis) or esterification . Notably, the methyl group at the 2-position reduces reactivity in SN2 reactions compared to non-methylated analogs, requiring harsher conditions (e.g., NaH/DMF) .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its enantiomeric excess (EE) in asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) improve EE during synthesis. For example, L-proline catalysis in aldol reactions achieves >90% EE. Kinetic resolution via lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) further enriches enantiopurity . Comparative studies with diphenyl analogs (e.g., 3-Hydroxy-3,3-diphenylpropanenitrile) show that the methyl group enhances steric control, favoring one enantiomer .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Purification protocols (e.g., recrystallization in hexane/ethyl acetate) and batch-to-batch chiral consistency checks (via polarimetry) are critical. Structure-activity relationship (SAR) studies comparing methylated vs. non-methylated analogs (e.g., 3-Hydroxy-3,3-diphenylpropanenitrile) isolate the methyl group’s impact. For example, the methyl group reduces binding affinity to serotonin transporters by 40%, as shown in competitive radioligand assays .

Q. How does the methyl group influence the compound’s physicochemical properties compared to non-methylated analogs?

  • Methodological Answer : The methyl group increases hydrophobicity (logP = 3.2 vs. 2.8 for diphenyl analogs) and thermal stability (decomposition at 226.5°C vs. 215°C). Solubility in aqueous buffers decreases by 30%, necessitating co-solvents like DMSO for biological assays. Computational modeling (e.g., COSMO-RS) predicts these changes accurately .

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